2-Chloro-4-ethylaniline
Description
2-Chloro-4-ethylaniline (CAS 30273-39-3) is an aromatic amine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.6 g/mol. Its structure features a chlorine atom at the 2-position and an ethyl group at the 4-position of the aniline ring. Key physical properties include a density of 1.09 g/mL at 25°C, as reported in custom synthesis data . The compound is used in medicinal chemistry, particularly in hydrochloride salt form (CAS 1214622-59-9), for drug development intermediates .
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-4-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
InChI Key |
IGZKDQMKUYWMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-2-methylaniline (4-Chloro-o-toluidine)
CAS 95-69-2
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 141.6 g/mol
- Density : 1.151 g/mL (lit.)
- Substituents : Chlorine (4-position), methyl group (2-position).
- Applications : Industrial intermediate in dye and pesticide synthesis.
- Key Differences :
- The methyl group in 4-Chloro-2-methylaniline reduces steric bulk compared to the ethyl group in 2-Chloro-4-ethylaniline, leading to a higher density (1.151 vs. 1.09 g/mL) and lower molecular weight (141.6 vs. 155.6 g/mol).
- Reactivity: The methyl group may enhance electron-donating effects, altering electrophilic substitution patterns compared to the ethyl analog .
2-Chloro-4-methylaniline
CAS 615-65-6
4-Chloro-N-ethyl-2-nitroaniline
CAS 2938-69-4
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.63 g/mol
- Substituents : Chlorine (4-position), nitro group (2-position), ethylamine (N-substituent).
- Applications : Intermediate in explosive and dye manufacturing.
- Key Differences :
5-Chloro-2-methylaniline
CAS 95-85-2
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 141.6 g/mol
- Applications : Research chemical in polymer and pharmaceutical synthesis.
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Ethyl groups in this compound provide moderate electron-donating effects, enhancing stability in basic conditions compared to nitro-containing analogs .
- Thermal Properties : Nitro-substituted analogs (e.g., 4-Chloro-N-ethyl-2-nitroaniline) exhibit lower thermal stability due to the nitro group’s propensity for decomposition .
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